Batefenterol Succinate

Übersicht

Beschreibung

Batefenterolsuccinat ist ein bifunktioneller Bronchodilatator, der Muskarin-Antagonismus und Beta2-Agonismus in einem einzigen Molekül kombiniert. Es wurde hauptsächlich auf sein Potenzial zur Behandlung der chronisch obstruktiven Lungenerkrankung (COPD) untersucht . Die Verbindung ist bekannt für ihre doppelte Wirkung, die sowohl muskarinische Acetylcholinrezeptoren als auch Beta2-adrenerge Rezeptoren anspricht .

Herstellungsmethoden

Die Synthese von Batefenterolsuccinat umfasst mehrere Schritte, darunter die Bildung der Kernstruktur und die anschließende Funktionalisierung. Die Synthesewege beinhalten typischerweise die Verwendung verschiedener Reagenzien und Katalysatoren, um die gewünschten chemischen Transformationen zu erreichen. Industrielle Produktionsmethoden konzentrieren sich auf die Optimierung von Ausbeute und Reinheit und gewährleisten gleichzeitig Kosteneffizienz und Skalierbarkeit .

Vorbereitungsmethoden

The synthesis of Batefenterol succinate involves multiple steps, including the formation of the core structure and subsequent functionalization. The synthetic routes typically involve the use of various reagents and catalysts to achieve the desired chemical transformations. Industrial production methods focus on optimizing yield and purity while ensuring cost-effectiveness and scalability .

Analyse Chemischer Reaktionen

Batefenterolsuccinat unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Reagenzien sind Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reagenzien sind Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitution: Diese Reaktion beinhaltet die Ersetzung eines Atoms oder einer Gruppe durch ein anderes. Häufige Reagenzien sind Halogene und Nucleophile.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Chronic Obstructive Pulmonary Disease (COPD)

Batefenterol has been primarily investigated for its application in COPD management. Clinical trials have shown that it significantly improves lung function compared to placebo. A Phase IIb study involving 323 participants indicated that all doses of batefenterol resulted in statistically significant improvements in forced expiratory volume in one second (FEV1) from baseline compared to placebo, with peak effects observed at higher doses (300 µg and 600 µg) .

Efficacy Results:

- FEV1 Improvement: The mean difference in FEV1 from baseline was 191.1–292.8 mL across different doses.

- Safety Profile: Batefenterol was well tolerated with no new safety signals reported .

Asthma

While less extensively studied than COPD, the potential application of batefenterol in asthma treatment is also recognized. The combination of batefenterol with fluticasone furoate has been evaluated, showing promising results in improving lung function and reducing the need for rescue medication .

Combination Therapy:

- BAT/FF 300/100: This combination has demonstrated superior bronchodilation effects compared to monotherapy.

- Spirometry Results: Significant changes from baseline in FEV1 were noted, particularly on Day 42 of treatment .

Pharmacological Insights

Batefenterol's pharmacological profile allows for enhanced therapeutic effects through its dual-action mechanism:

- Muscarinic Antagonism: Reduces bronchoconstriction by inhibiting M3 receptors.

- β2-Adrenergic Agonism: Promotes bronchodilation by stimulating β2 receptors.

This dual mechanism not only improves efficacy but also offers a simplified treatment regimen for patients who may benefit from both types of pharmacological actions .

Safety and Tolerability

In clinical studies, adverse events were reported in approximately 38% of patients receiving batefenterol/fluticasone furoate compared to 35% in the placebo group. Common adverse events included dysgeusia and diarrhea, but serious adverse events were rare . The tolerability profile supports the continued investigation into long-term use and combination therapies.

Table: Summary of Clinical Trials Involving this compound

| Study Type | Population | Treatment | Primary Endpoint | Key Findings |

|---|---|---|---|---|

| Phase IIb | COPD Patients (N=323) | Batefenterol (various doses) vs Placebo | Change in FEV1 | Statistically significant improvements across all doses |

| Phase II | COPD Patients (N=62) | BAT/FF 300/100 vs Placebo | Change in FEV1 | Significant improvement observed on Day 42 |

| Phase II | Asthma Patients | BAT/FF Combination | Change in FEV1 | Enhanced bronchodilation compared to monotherapy |

Wirkmechanismus

Batefenterol succinate exerts its effects through dual mechanisms:

Muscarinic Antagonism: It blocks muscarinic acetylcholine receptors, preventing bronchoconstriction.

Beta2-Agonism: It activates beta2-adrenergic receptors, leading to bronchodilation.

These combined actions result in improved airflow and reduced symptoms in patients with COPD .

Vergleich Mit ähnlichen Verbindungen

Batefenterolsuccinat ist aufgrund seiner bifunktionellen Natur einzigartig, die sowohl Muskarin-Antagonismus als auch Beta2-Agonismus kombiniert. Ähnliche Verbindungen sind:

Tiotropium: Ein Muskarin-Antagonist, der zur Behandlung von COPD eingesetzt wird.

Salmeterol: Ein Beta2-Agonist, der zur Behandlung von Asthma und COPD eingesetzt wird.

Formoterol: Ein weiterer Beta2-Agonist mit einem schnellen Wirkungseintritt.

Im Vergleich zu diesen Verbindungen bietet Batefenterolsuccinat den Vorteil der doppelten Wirkung in einem einzigen Molekül, was möglicherweise die Patientencompliance und die therapeutischen Ergebnisse verbessert .

Biologische Aktivität

Batefenterol succinate, a novel compound under investigation for the treatment of chronic obstructive pulmonary disease (COPD), exhibits significant biological activity primarily through its dual mechanism as a beta-2 adrenergic receptor agonist and a muscarinic antagonist . This unique pharmacological profile allows for enhanced bronchodilation, making it a promising candidate for respiratory therapies.

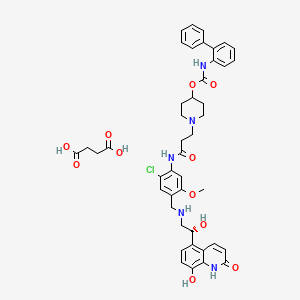

This compound is classified as a biphenyl derivative, with a complex chemical structure that contributes to its biological activity. The IUPAC name for the compound is:

1-(2-{[2-chloro-4-({[(2R)-2-hydroxy-2-(8-hydroxy-2-oxo-1,2-dihydroquinolin-5-yl)ethyl]amino}methyl)-5-methoxyphenyl]carbamoyl}ethyl)piperidin-4-yl N-{[1,1'-biphenyl]-2-yl}carbamate; butanedioic acid.

The molecular formula is with a molecular weight of 858.33 g/mol .

Batefenterol acts on both the beta-2 adrenergic receptors and muscarinic receptors (specifically M2 and M3). The activation of beta-2 receptors leads to relaxation of bronchial smooth muscle, resulting in bronchodilation. Concurrently, the antagonism of muscarinic receptors inhibits bronchoconstriction, further enhancing respiratory function .

Clinical Efficacy

Clinical trials have demonstrated that batefenterol significantly improves lung function in COPD patients. The results from a randomized Phase IIb study showed that all doses of batefenterol led to statistically significant improvements in forced expiratory volume in one second (FEV1) compared to placebo. The improvements ranged from 191.1 mL to 334.1 mL depending on the dosage administered .

Phase II Clinical Trials

A notable Phase II clinical trial involved 323 participants and assessed the dose-response relationship of batefenterol. The study found that:

- Optimal Dose : Batefenterol 300 µg was identified as potentially optimal for further Phase III studies.

- Efficacy : Significant improvements in lung function were observed across all doses, with higher doses yielding greater improvements but with diminishing returns at the highest levels .

| Dose (µg) | Mean Change in FEV1 (mL) | Statistical Significance |

|---|---|---|

| 37.5 | 149.2 | P = 0.003 |

| 75 | 208.4 | P < 0.001 |

| 150 | 263.5 | P < 0.001 |

| 300 | 305.1 | P < 0.001 |

| 600 | 334.1 | P < 0.001 |

Safety Profile

The safety profile of batefenterol has been favorable, with no new or unexpected adverse events reported during trials . The incidence of adverse events was comparable to placebo groups, indicating a good tolerability profile.

Comparative Analysis with Other Bronchodilators

Batefenterol's unique combination of beta agonism and muscarinic antagonism distinguishes it from other bronchodilators, such as:

| Compound Name | Class | Mechanism of Action | Unique Features |

|---|---|---|---|

| Aclidinium bromide | Muscarinic antagonist | M3 receptor antagonist | Long-lasting effects |

| Umeclidinium | Muscarinic antagonist | M3 receptor antagonist | Once-daily dosing |

| Formoterol | Beta-2 agonist | Beta-2 adrenergic receptor agonist | Fast onset of action |

| Salmeterol | Beta-2 agonist | Beta-2 adrenergic receptor agonist | Long duration but slower onset |

Batefenterol's dual-action mechanism may offer enhanced efficacy in treating respiratory diseases while simplifying treatment regimens through combination therapy .

Eigenschaften

CAS-Nummer |

945905-37-3 |

|---|---|

Molekularformel |

C44H48ClN5O11 |

Molekulargewicht |

858.3 g/mol |

IUPAC-Name |

butanedioic acid;[1-[3-[2-chloro-4-[[[(2R)-2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]methyl]-5-methoxyanilino]-3-oxopropyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate |

InChI |

InChI=1S/C40H42ClN5O7.C4H6O4/c1-52-36-22-33(31(41)21-26(36)23-42-24-35(48)29-11-13-34(47)39-30(29)12-14-37(49)45-39)43-38(50)17-20-46-18-15-27(16-19-46)53-40(51)44-32-10-6-5-9-28(32)25-7-3-2-4-8-25;5-3(6)1-2-4(7)8/h2-14,21-22,27,35,42,47-48H,15-20,23-24H2,1H3,(H,43,50)(H,44,51)(H,45,49);1-2H2,(H,5,6)(H,7,8)/t35-;/m0./s1 |

InChI-Schlüssel |

BDWHLFQPZLPCIZ-XLQCLRHOSA-N |

SMILES |

COC1=CC(=C(C=C1CNCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O)Cl)NC(=O)CCN4CCC(CC4)OC(=O)NC5=CC=CC=C5C6=CC=CC=C6.C(CC(=O)O)C(=O)O |

Isomerische SMILES |

COC1=CC(=C(C=C1CNC[C@@H](C2=C3C=CC(=O)NC3=C(C=C2)O)O)Cl)NC(=O)CCN4CCC(CC4)OC(=O)NC5=CC=CC=C5C6=CC=CC=C6.C(CC(=O)O)C(=O)O |

Kanonische SMILES |

COC1=CC(=C(C=C1CNCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O)Cl)NC(=O)CCN4CCC(CC4)OC(=O)NC5=CC=CC=C5C6=CC=CC=C6.C(CC(=O)O)C(=O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

GSK-961081D; TD5959; TD 5959; TD-5959; MABA; Batefenterol succinate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.